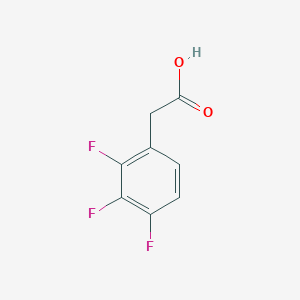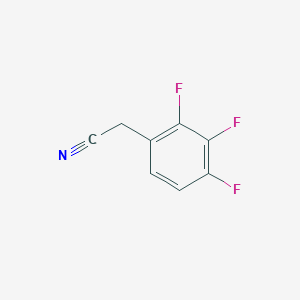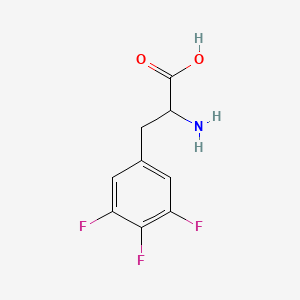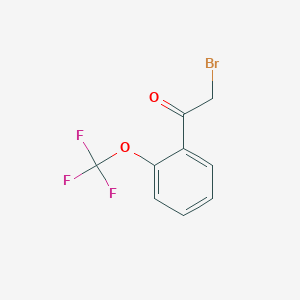
2-(Trifluoromethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Phenacyl Bromides as Precursors in Organic Synthesis : Phenacyl bromides, including derivatives like 2-(trifluoromethoxy)phenacyl bromide, serve as precursors in synthesizing various organic compounds. Their utility in generating ring-oxygenated derivatives has been demonstrated with yields ranging from 44-84% from corresponding acetophenones (Fujii, Yoshifuji, & Ohba, 1978). Similarly, the structure of compounds derived from phenacyl bromides has been elucidated using techniques like X-ray diffraction, FTIR, and NMR (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).
Green Chemistry and Catalysis
- Environment-Friendly Synthesis : Phenacyl bromides have been synthesized through non-transition metal-catalyzed processes, highlighting the trend towards more environmentally friendly chemical synthesis. This includes methods like K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, offering functional group compatibility and mild conditions (Jiang, Sheng, & Guo, 2013).
Bioactive Compound Synthesis
- Building Blocks for Heterocyclic Compounds : Phenacyl bromides are key in developing various biologically significant heterocyclic compounds and industrial scaffolds. Their role in the efficient synthesis of five- and six-membered heterocyclic compounds has been extensively studied (Vekariya, Patel, Prajapati, & Patel, 2018).
Medicinal Chemistry
- Potential Bioactive Spiro-Epoxyoxindoles Synthesis : Phenacyl bromides, including this compound, have been used in the asymmetric synthesis of spiro-epoxyoxindoles, which are potentially bioactive compounds. The process has shown moderate to good yields and enantioselectivities (Kuang, Lu, Tang, Liu, Lin, & Feng, 2014).
Supramolecular Chemistry
- Supramolecular Catalysis Studies : Research has shown that the interaction between β-cyclodextrin and phenacyl bromides, including this compound, plays a significant role in multicomponent reactions (MCRs), improving their reactivity and yield. This has been analyzed using density functional theory (DFT) methods (Wan, Wang, & Liu, 2015).
Kinetic Studies
- Reaction Kinetics Analysis : The kinetics of reactions involving phenacyl bromides have been a topic of research, contributing to a deeper understanding of the mechanisms and efficiencies of various organic reactions (Pillay, Kannan, & Ramasubramanian, 1983).
Safety and Hazards
Future Directions
The trifluoromethoxy functional group, which is present in 2-(Trifluoromethoxy)phenacyl bromide, has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that this compound and similar compounds may have significant potential for future research and applications.
Properties
IUPAC Name |
2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFOLRUNWTRLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381077 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-40-3 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
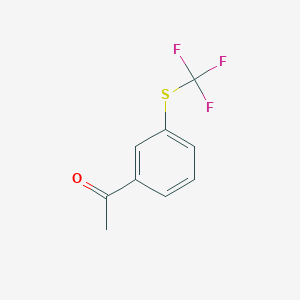
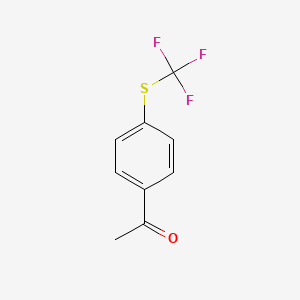
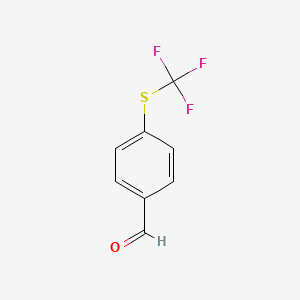
![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)
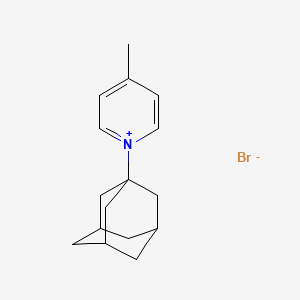
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)
